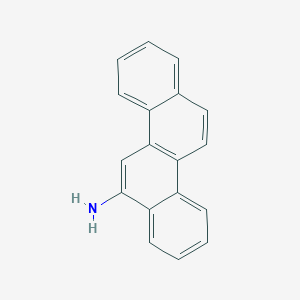

6-Aminochrysene

Description

may cause splenic atrophy and leukopenia; minor descriptor (76-84); on-line & Index Medicus search PHENANTHRENES (76-84)

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chrysen-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVUHCNVDWYUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181017 | |

| Record name | 6-Chrysenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2642-98-0 | |

| Record name | 6-Aminochrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2642-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chrysenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chrysenamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chrysenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chrysen-6-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHRYSENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I56L81BL2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 6-Aminochrysene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of 6-aminochrysene, a valuable building block in medicinal chemistry and materials science. This document details established protocols, discusses modern synthetic alternatives, and presents key analytical data to aid researchers in their laboratory work.

Introduction

This compound is an aromatic amine derived from the polycyclic aromatic hydrocarbon chrysene. It serves as a crucial starting material in the synthesis of various compounds with potential therapeutic applications, including anticancer agents.[1] The purity and efficient synthesis of this compound are therefore of significant importance for research and development in these fields. This guide focuses on the most common and reliable synthetic route, which proceeds via the nitration of chrysene to form 6-nitrochrysene, followed by the reduction of the nitro group to yield the desired this compound. Additionally, this guide will touch upon modern catalytic cross-coupling reactions as potential alternative synthetic strategies.

Synthesis of this compound: A Two-Step Approach

The most established and widely reported synthesis of this compound involves a two-step process:

-

Nitration of Chrysene: Introduction of a nitro group at the 6-position of the chrysene core.

-

Reduction of 6-Nitrochrysene: Conversion of the nitro group to an amino group.

Step 1: Synthesis of 6-Nitrochrysene via Electrophilic Aromatic Substitution

The synthesis of the key intermediate, 6-nitrochrysene, is achieved through the electrophilic nitration of chrysene.

Reaction: Chrysene → 6-Nitrochrysene

Experimental Protocol:

A detailed experimental protocol for the nitration of chrysene is outlined below. This protocol is a synthesis of established procedures for aromatic nitration.

-

Materials:

-

Chrysene

-

Nitric acid (concentrated)

-

Sulfuric acid (concentrated)

-

Acetic acid (glacial)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard glassware for workup

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve chrysene in glacial acetic acid at room temperature.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the chrysene solution while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring.

-

The precipitated solid, 6-nitrochrysene, is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Quantitative Data for 6-Nitrochrysene Synthesis:

| Parameter | Value | Reference |

| Purity | 99% (commercially available) | [2] |

Step 2: Synthesis of this compound via Reduction of 6-Nitrochrysene

The final step in the primary synthesis route is the reduction of the nitro group of 6-nitrochrysene to an amine. Various reducing agents can be employed for this transformation.

Reaction: 6-Nitrochrysene → this compound

Experimental Protocol:

The following is a general protocol for the reduction of an aromatic nitro compound, which can be adapted for the synthesis of this compound.

-

Materials:

-

6-Nitrochrysene

-

Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O), Sodium borohydride (NaBH₄) with a catalyst, or catalytic hydrogenation with H₂/Pd-C)

-

Solvent (e.g., Ethanol, Ethyl acetate, Acetic acid)

-

Hydrochloric acid (concentrated, if using SnCl₂)

-

Sodium hydroxide (solution, for neutralization)

-

Dichloromethane or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard glassware for workup and extraction

-

-

Procedure (using SnCl₂·2H₂O):

-

Suspend 6-nitrochrysene in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask.

-

Add an excess of Tin(II) chloride dihydrate to the suspension.

-

If necessary, add concentrated hydrochloric acid and heat the mixture to reflux.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize it with a sodium hydroxide solution.

-

Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure to obtain crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

-

Quantitative Data for this compound:

| Parameter | Value | Reference |

| Purity | 99.71% | [3] |

| Melting Point | 209-211 °C | [3] |

Modern Synthetic Alternatives

While the nitration-reduction sequence is the most common approach, modern cross-coupling reactions offer alternative pathways to form the C-N bond in this compound, potentially from a 6-halo-chrysene precursor.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[4] This reaction is known for its broad substrate scope and functional group tolerance.

Conceptual Reaction: 6-Halochrysene + Ammonia source → this compound

General Protocol Outline:

-

A reaction vessel is charged with a palladium precatalyst, a suitable phosphine ligand, a base (e.g., sodium tert-butoxide), 6-halochrysene, and a solvent (e.g., toluene or dioxane).

-

An ammonia surrogate (e.g., benzophenone imine, followed by hydrolysis) is added.

-

The mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

The reaction is cooled, quenched, and the product is isolated and purified using standard techniques.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds. Traditional Ullmann conditions often require harsh reaction conditions, but modern modifications have made it a more versatile method.

Conceptual Reaction: 6-Halochrysene + Ammonia source → this compound

Similar to the Buchwald-Hartwig reaction, a specific protocol for the Ullmann condensation to produce this compound is not detailed in the provided search results. However, a general approach can be outlined.

General Protocol Outline:

-

A mixture of 6-halochrysene, a copper catalyst (e.g., CuI), a ligand (e.g., a diamine), a base (e.g., K₂CO₃), and an ammonia source is heated in a high-boiling polar solvent (e.g., DMF or NMP).

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled and worked up to isolate the crude this compound, which is then purified.

Purification Methods

The purity of this compound is critical for its subsequent applications. The primary methods for its purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify solids based on differences in solubility. The choice of solvent is crucial for successful recrystallization.

Experimental Protocol:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Filter the hot solution by gravity filtration to remove any insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Potential Solvents for Recrystallization:

Common solvents for the recrystallization of aromatic compounds include ethanol, methanol, toluene, ethyl acetate, and mixtures such as ethanol/water or toluene/hexane. The ideal solvent system for this compound would need to be determined empirically.

Column Chromatography

Column chromatography is a versatile technique for purifying compounds from a mixture. For basic compounds like this compound, special considerations may be necessary to avoid issues with the acidic nature of standard silica gel.

Experimental Protocol:

-

Stationary Phase Selection: Standard silica gel can be used, but to prevent tailing of the basic amine, the silica can be deactivated by pre-treating with a base like triethylamine, or a different stationary phase such as neutral alumina can be used.

-

Mobile Phase Selection: A suitable mobile phase is chosen based on TLC analysis of the crude product. A common mobile phase for aromatic amines is a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A small amount of a basic modifier like triethylamine (0.1-1%) is often added to the mobile phase to improve the elution of the amine.

-

Column Packing and Loading: The column is packed with the chosen stationary phase as a slurry in the mobile phase. The crude sample is dissolved in a minimal amount of solvent and loaded onto the column.

-

Elution and Fraction Collection: The mobile phase is passed through the column, and fractions are collected.

-

Analysis and Isolation: The collected fractions are analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Spectroscopic Data

The identity and purity of synthesized this compound should be confirmed by spectroscopic methods.

Summary of Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the range of ~7.0-9.0 ppm. The exact chemical shifts and coupling constants would provide structural confirmation. A broad singlet for the -NH₂ protons. |

| ¹³C NMR | Resonances in the aromatic region (typically ~110-150 ppm). The carbon attached to the amino group would be shifted. |

| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine group (two bands in the range of 3300-3500 cm⁻¹). C-H stretching and bending frequencies for the aromatic rings. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₈H₁₃N, MW: 243.30 g/mol ). |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

The following diagram illustrates the logical relationship between the primary synthesis route and potential modern alternatives.

Caption: Synthetic routes to this compound.

References

An In-depth Technical Guide on the DNA Adduct Formation Mechanism of 6-Aminochrysene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms underlying DNA adduct formation by 6-aminochrysene, a carcinogenic aromatic amine. The focus is on the metabolic activation pathways, the specific DNA adducts formed, and the experimental methodologies used for their characterization and quantification.

Introduction

This compound is a potent mutagen and carcinogen, and its biological activity is intrinsically linked to its metabolic conversion into reactive electrophiles that can covalently bind to DNA, forming DNA adducts.[1][2] These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.[2][3][4] Understanding the mechanisms of this compound DNA adduct formation is crucial for assessing its carcinogenic risk and for developing strategies for cancer prevention and therapy. This guide will delve into the metabolic activation pathways, the resulting DNA adducts, and the analytical techniques employed in this field of study.

Metabolic Activation of this compound

The metabolic activation of this compound, and its parent compound 6-nitrochrysene, proceeds through two primary pathways: simple nitroreduction and a combination of nitroreduction and ring oxidation. These pathways involve a series of enzymatic reactions that convert the relatively inert parent compound into highly reactive intermediates.

Pathway 1: Nitroreduction

The first pathway involves the reduction of the nitro group of 6-nitrochrysene to form N-hydroxy-6-aminochrysene (N-OH-6-AC). This metabolite is a key intermediate that can directly react with DNA. This activation can be catalyzed by cytosolic oxygenases, which are distinct from microsomal oxygenases. Human hepatic cytosol has been shown to be capable of converting this compound into mutagens, presumably through N-oxidation.

Pathway 2: Combined Nitroreduction and Ring Oxidation

The second pathway is a more complex route that involves both nitroreduction and oxidation of the chrysene ring structure. This pathway leads to the formation of trans-1,2-dihydroxy-1,2-dihydro-6-hydroxylaminochrysene (1,2-DHD-6-NHOH-C). This diol-hydroxylamine is another reactive electrophile capable of forming DNA adducts.

The metabolic activation pathways are depicted in the following diagram:

DNA Adducts of this compound

The reactive metabolites of this compound form covalent bonds with DNA, primarily with guanine and adenine bases. The specific adducts formed depend on the metabolic activation pathway.

Adducts from the Nitroreduction Pathway:

-

N-(deoxyguanosin-8-yl)-6-aminochrysene (N-(dG-8-yl)-6-AC): An adduct formed at the C8 position of guanine.

-

5-(deoxyguanosin-N²-yl)-6-aminochrysene (5-(dG-N²-yl)-6-AC): An adduct formed at the exocyclic N² position of guanine.

-

N-(deoxyadenosin-8-yl)-6-aminochrysene (N-(dA-8-yl)-6-AC): An adduct formed at the C8 position of adenine. The corresponding inosine adduct, N-(dI-8-yl)-6-AC, can also be formed through deamination of the adenine adduct.

Adducts from the Combined Nitroreduction and Ring Oxidation Pathway:

-

N-(dG-8-yl)-1,2-DHD-6-AC

-

5-(dG-N²-yl)-1,2-DHD-6-AC

-

N-(dA-8-yl)-1,2-DHD-6-AC

These various DNA lesions, if not repaired by cellular mechanisms such as nucleotide excision repair (NER), can persist and lead to mutations. Interestingly, the N-(dA-8-yl)-6-AC adduct has been shown to be significantly more resistant to NER than the guanine adducts, suggesting it may be a more persistent and potentially more mutagenic lesion.

Quantitative Data on Mutagenicity and DNA Adduct Formation

The mutagenic potential of this compound and its metabolites has been quantified in various experimental systems. The levels of metabolites and DNA adducts have also been measured.

| Compound | Cell Line | S9 Activation | Mutagenic Activity (mutants per 10⁶ cells per nmole/ml) | Reference |

| 6-Nitrochrysene | CHO-K1 | + | 0.3 | |

| 6-Nitrochrysene | CHO-UV5 | + | 4 | |

| This compound | CHO-K1 | + | 35 | |

| This compound | CHO-UV5 | + | 117 | |

| 6-Nitrochrysene-1,2-dihydrodiol | CHO-K1 | + | 1 | |

| 6-Nitrochrysene-1,2-dihydrodiol | CHO-UV5 | + | 6 | |

| This compound-1,2-dihydrodiol | CHO-K1 | + | 488 | |

| This compound-1,2-dihydrodiol | CHO-UV5 | + | 644 | |

| 6-Nitrosochrysene | CHO-K1 | - | 127 | |

| 6-Nitrosochrysene | CHO-UV5 | - | 618 | |

| Chrysene (positive control) | CHO-K1 | + | 12 | |

| Chrysene (positive control) | CHO-UV5 | + | 28 |

Table 1: Mutagenic Activity of 6-Nitrochrysene, this compound, and their Metabolites in Chinese Hamster Ovary (CHO) Cells.

| Metabolite | Concentration Range in Human Bronchus Explants (pmol/mg epithelial DNA) | Reference |

| trans-9,10-dihydroxy-9,10-dihydro-6-nitrochrysene | 0.04 - 330 | |

| trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene | 12 - 1700 | |

| This compound | 1.6 - 2200 | |

| trans-1,2-dihydroxy-1,2-dihydro-6-aminochrysene | 3.6 - 610 |

Table 2: Levels of 6-Nitrochrysene Metabolites in Human Bronchus Explants.

| DNA Adduct Level | Range in Human Bronchus Explants (pmol bound/mg DNA) | Adducts per Nucleotide Range | Reference |

| [³H]6-nitrochrysene bound to DNA | 0.06 - 30.5 | 2 adducts per 10⁸ - 10 adducts per 10⁶ |

Table 3: Levels of DNA Adducts in Human Bronchus Explants Treated with [³H]6-Nitrochrysene.

Experimental Protocols

The detection and quantification of this compound-DNA adducts rely on highly sensitive analytical techniques, primarily ³²P-postlabeling and mass spectrometry.

5.1. ³²P-Postlabeling Assay

The ³²P-postlabeling assay is an ultrasensitive method for detecting DNA adducts. The general workflow is as follows:

Detailed Steps:

-

DNA Digestion: DNA is enzymatically digested to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: The adducted nucleotides are enriched, often by nuclease P1 digestion, which dephosphorylates normal nucleotides, or by butanol extraction.

-

Radiolabeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Separation: The ³²P-labeled adducts are separated using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or polyacrylamide gel electrophoresis (PAGE).

-

Detection and Quantification: The separated adducts are detected and quantified by their radioactive decay. This method is capable of detecting as few as 1 adduct in 10⁹-10¹⁰ normal nucleotides.

5.2. Mass Spectrometry

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC/MS), is a powerful tool for the structural elucidation and quantification of DNA adducts.

General Protocol for LC/MS Analysis:

-

DNA Isolation and Hydrolysis: DNA is isolated and enzymatically hydrolyzed to individual nucleosides.

-

Chromatographic Separation: The mixture of normal and adducted nucleosides is separated by reversed-phase HPLC.

-

Mass Spectrometric Analysis: The eluting compounds are introduced into a mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique.

-

Adduct Identification: The DNA adducts are identified based on their specific mass-to-charge (m/z) ratio.

-

Structural Confirmation: Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and the resulting fragmentation pattern provides structural confirmation of the adduct.

For example, in the analysis of this compound adducts, oligonucleotides containing the adducts were enzymatically digested, and the modified nucleosides were identified using an Agilent 1100 Series capillary LC/MSD Ion Trap XCT with an electrospray ion source. The separation was achieved on a Zorbax SB-C8 column with an isocratic mobile phase of methanol and water with 0.1% formic acid.

Conclusion

The formation of DNA adducts by this compound is a critical step in its mechanism of carcinogenicity. This process is initiated by metabolic activation through two main pathways, leading to a variety of guanine and adenine adducts. The development and application of highly sensitive analytical techniques such as ³²P-postlabeling and LC/MS have been instrumental in identifying and quantifying these adducts, providing valuable insights into the molecular mechanisms of chemical carcinogenesis. For researchers and professionals in drug development, a thorough understanding of these pathways and analytical methods is essential for evaluating the genotoxic potential of new chemical entities and for developing safer pharmaceuticals.

References

- 1. Mutation induction and DNA adduct formation in Chinese hamster ovary cells treated with 6-nitrochrysene, this compound and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Translesion synthesis of 6-nitrochrysene-derived 2ʹ-deoxyadenosine adduct in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Adenine-DNA Adduct Derived from Nitroreduction of 6-Nitrochrysene is more Resistant to Nucleotide Excision Repair than Guanine-DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Genotoxicity and Mutagenicity of 6-Aminochrysene

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminochrysene is an aromatic amine derived from chrysene, a polycyclic aromatic hydrocarbon (PAH). While it has been investigated for potential chemotherapeutic applications, its structural similarity to known carcinogens necessitates a thorough evaluation of its genotoxic and mutagenic potential. This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity of this compound, summarizing key experimental findings, detailing relevant methodologies, and visualizing the underlying molecular pathways. This information is critical for assessing the safety profile of this compound and guiding further research and development.

Data Presentation: Quantitative Genotoxicity and Mutagenicity Data

The genotoxic and mutagenic effects of this compound have been evaluated in various in vitro and in vivo systems. The following tables summarize the quantitative data from key assays.

Table 1: Mutagenicity of this compound and its Metabolites in the Hypoxanthine-Guanine Phosphoribosyl Transferase (HPRT) Assay in Chinese Hamster Ovary (CHO) Cells

| Compound | Cell Line | Metabolic Activation (S9) | Mutagenic Activity (mutants per 10⁶ cells per nmole/ml) |

| This compound | CHO-K1 (DNA-repair-proficient) | Present | 35[1] |

| This compound | CHO-UV5 (excision-repair-deficient) | Present | 117[1] |

| This compound-1,2-dihydrodiol | CHO-K1 (DNA-repair-proficient) | Present | 488[1] |

| This compound-1,2-dihydrodiol | CHO-UV5 (excision-repair-deficient) | Present | 644[1] |

| 6-Nitrosochrysene | CHO-K1 (DNA-repair-proficient) | Absent | 127[1] |

| 6-Nitrosochrysene | CHO-UV5 (excision-repair-deficient) | Absent | 618 |

Table 2: Photogenotoxicity of this compound in the Comet Assay in Human HaCaT Keratinocytes

| Treatment | Concentration (µM) | DNA Damage |

| This compound without UVA | Up to 1 | Not detectable |

| This compound with UVA | 0 | No significant damage |

| 0.05 | Dose-dependent increase in DNA damage | |

| 0.1 | Dose-dependent increase in DNA damage | |

| 0.5 | Dose-dependent increase in DNA damage | |

| 1 | Dose-dependent increase in DNA damage |

Core Genotoxic Mechanisms

The genotoxicity of this compound is primarily mediated through its metabolic activation to reactive intermediates that can form covalent adducts with DNA. This process is crucial for its mutagenic and potential carcinogenic effects.

Metabolic Activation

This compound is a promutagen, requiring metabolic activation to exert its genotoxic effects. This activation is primarily carried out by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2, in the liver and other tissues. The metabolic process involves N-oxidation to form N-hydroxy-6-aminochrysene, a highly reactive intermediate.

DNA Adduct Formation

The reactive metabolite, N-hydroxy-6-aminochrysene, can bind covalently to DNA, forming DNA adducts. These adducts are lesions that can distort the DNA helix, interfere with DNA replication and transcription, and lead to mutations if not repaired. Studies have shown that treatment of cells with this compound in the presence of a metabolic activation system (S9) leads to the formation of DNA adducts identical to those formed from the in vitro reaction of N-hydroxy-6-aminochrysene with DNA.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of genotoxicity studies. Below are generalized protocols for the key assays discussed, based on standard procedures for aromatic amines.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the ability of the bacteria to synthesize histidine and grow on a histidine-free medium.

Protocol Overview:

-

Strain Selection: Salmonella typhimurium strains TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens) are commonly used.

-

Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction, typically from rat liver) to identify compounds that require metabolic activation to become mutagenic.

-

Exposure: A range of concentrations of this compound, along with positive and negative controls, are mixed with the bacterial culture and molten top agar. This mixture is then poured onto minimal glucose agar plates.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed to remove membranes and cytoplasm, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the nucleoid (the "comet head"). The intensity and length of the comet tail are proportional to the amount of DNA damage.

Protocol Overview:

-

Cell Preparation: A single-cell suspension is prepared from the cell line of interest (e.g., HaCaT cells).

-

Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field.

-

Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., propidium iodide or SYBR Green).

-

Visualization and Analysis: The comets are visualized using a fluorescence microscope, and image analysis software is used to quantify the extent of DNA damage (e.g., tail length, tail intensity).

In Vitro Micronucleus Test

The in vitro micronucleus test is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei.

Protocol Overview:

-

Cell Culture and Treatment: A suitable cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes) is cultured and exposed to various concentrations of this compound, with and without S9 metabolic activation.

-

Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis (the division of the cytoplasm), resulting in binucleated cells. This allows for the identification of cells that have undergone one nuclear division during or after treatment.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronucleated cells (typically in binucleated cells) is determined by microscopic analysis.

-

Data Analysis: The results are statistically analyzed to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells in the treated cultures compared to the negative control.

Signaling Pathways and DNA Repair

The formation of DNA adducts by this compound can trigger a complex cellular response known as the DNA Damage Response (DDR). This network of signaling pathways is crucial for detecting DNA lesions, arresting the cell cycle to allow time for repair, and activating the appropriate DNA repair mechanisms.

The bulky adducts formed by this compound are primarily recognized and repaired by the Nucleotide Excision Repair (NER) pathway. However, if the damage is not repaired before DNA replication, it can lead to the activation of translesion synthesis (TLS) polymerases, which can bypass the lesion but may do so in an error-prone manner, leading to mutations.

Conclusion

The available evidence strongly indicates that this compound is a promutagen that can induce genotoxic effects following metabolic activation. It is mutagenic in bacterial and mammalian cell systems and causes DNA damage that can be detected by the comet assay. The primary mechanism of its genotoxicity involves the formation of DNA adducts by its reactive metabolite, N-hydroxy-6-aminochrysene. While the Nucleotide Excision Repair pathway is the primary defense against these adducts, unrepaired damage can lead to mutations. For drug development professionals, these findings underscore the importance of comprehensive genotoxicity testing for this compound and its analogues. Further in vivo studies are warranted to fully characterize its carcinogenic potential and to establish safe exposure limits. Researchers should focus on elucidating the specific DNA repair and signaling pathways involved to better understand the mechanisms of its genotoxicity and to potentially develop strategies to mitigate its harmful effects.

References

An In-depth Technical Guide to 6-Aminochrysene: Properties, Protocols, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminochrysene, also known as 6-Chrysenamine, is a polycyclic aromatic amine with the molecular formula C18H13N[1][2][3]. It has garnered significant interest in the scientific community for its potential as a chemotherapeutic agent and its use in cancer research[4][5]. This compound has been investigated for its efficacy in the treatment of conditions such as splenomegaly, myeloid leukemia, and breast cancer. Its biological activity is linked to its metabolic activation and its ability to interact with key cellular pathways. This guide provides a comprehensive overview of the physical and chemical properties of this compound, details on experimental methodologies, and a visualization of its known biological interactions.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for researchers. These properties are crucial for designing experiments, developing formulations, and understanding the compound's behavior in various systems.

| Property | Value | Reference |

| Molecular Formula | C18H13N | |

| Molecular Weight | 243.30 g/mol | |

| Appearance | Yellow to Brown Solid/Crystalline Powder | |

| Melting Point | 209-211 °C | |

| Boiling Point | 376.18 °C (rough estimate) | |

| Water Solubility | 155 µg/L at 24 °C | |

| Solubility | Slightly soluble in Acetone, Chloroform, and Methanol (with heating) | |

| pKa | 4.32 ± 0.30 (Predicted) | |

| LogP (Octanol/Water) | 4.728 - 4.99 | |

| Vapor Pressure | 3.56E-10 mmHg at 25 °C | |

| Refractive Index | 1.4500 (estimate) | |

| Flash Point | 286.9 °C | |

| Storage Temperature | 2-8 °C or -20 °C | |

| CAS Number | 2642-98-0 |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are proprietary to chemical suppliers. However, the literature provides insight into methodologies for its use in biological assays.

In Vitro Analysis of Enzyme Inhibition

A common application of this compound is the study of its effects on liver microsomal enzymes.

-

Objective: To determine the inhibitory effect of this compound on the metabolic activities of aniline hydroxylation, p-nitroanisole O-demethylation, and aminopyrine N-demethylation.

-

Methodology:

-

Prepare rat liver microsomes from homogenized liver tissue through differential centrifugation.

-

Incubate the microsomal suspension with specific substrates for the enzymes of interest (aniline, p-nitroanisole, or aminopyrine) in the presence and absence of this compound at varying concentrations.

-

Include a NADPH-generating system to support the enzymatic reactions.

-

After a defined incubation period at 37 °C, terminate the reactions.

-

Quantify the formation of the respective metabolites (p-aminophenol, p-nitrophenol, and formaldehyde) using spectrophotometric or chromatographic methods.

-

Calculate the percentage of inhibition caused by this compound by comparing the rate of metabolite formation in its presence to the control.

-

In Vivo Studies in Animal Models

In vivo experiments are crucial for understanding the systemic effects and potential therapeutic applications of this compound.

-

Objective: To assess the effect of this compound on liver enzyme activity in vivo.

-

Methodology:

-

Administer this compound to male CD rats via intraperitoneal injection at doses of 25, 50, and 100 mg/kg daily for three consecutive days. A control group should receive only the vehicle.

-

Sacrifice the animals 24 hours after the final dose.

-

Isolate the liver and prepare microsomes as described in the in vitro protocol.

-

Assay the microsomal fractions for N-demethylation, hydroxylation, and O-demethylation activities to determine the in vivo effect of the treatment.

-

Preparation of this compound for In Vivo Administration

A clear solution for injection can be prepared as follows:

-

Create a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix again.

-

Finally, add 450 µL of saline to reach the final volume of 1 mL. It is recommended to prepare this working solution fresh on the day of use.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily centered around its anti-tumor properties. Its mechanism of action involves metabolic activation and interaction with specific enzyme systems.

Metabolic Activation of this compound

This compound is a pro-mutagen that requires metabolic activation to exert its biological effects. This activation is primarily carried out by the cytochrome P450 (CYP450) enzyme system in the liver. The metabolic process can lead to the formation of reactive intermediates capable of binding to DNA. One such pathway involves the formation of N-hydroxy-6-aminochrysene and trans-1,2-dihydroxy-1,2-dihydro-6-aminochrysene, which are critical intermediates.

Caption: Metabolic activation of this compound by CYP450 enzymes.

Inhibition of Transferase Activity

This compound is a potent inhibitor of transferase activity, particularly glucuronosyltransferase (GT). This enzyme is involved in the detoxification and elimination of various compounds, including carcinogens like benzo(a)pyrene (BP). By inhibiting GT, this compound can interfere with the detoxification pathways of other xenobiotics.

Caption: this compound inhibits glucuronosyltransferase activity.

Conclusion

This compound is a compound with significant potential in oncological research and drug development. Its well-defined physical and chemical properties, combined with its known biological activities, make it a valuable tool for studying carcinogenesis and developing novel anti-cancer therapies. Understanding its metabolic activation and its inhibitory effects on key enzymes is crucial for harnessing its therapeutic potential while mitigating its toxicological risks. Further research into its specific interactions with cellular signaling pathways will undoubtedly open new avenues for its application in medicine.

References

Methodological & Application

Application Notes: 6-Aminochrysene as a Fluorescent Probe for DNA Damage and Repair Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminochrysene (6-AC) is a polycyclic aromatic amine recognized for its mutagenic and carcinogenic properties. While historically studied in the context of toxicology, its intrinsic fluorescence makes it a valuable tool for specialized applications in molecular biology and drug development. 6-AC is not a fluorescent probe in the conventional sense of detecting ions or pH changes; instead, it acts as a pro-probe . Upon metabolic activation, it covalently binds to DNA, forming stable, bulky adducts. The chrysene moiety of these adducts serves as a fluorophore, allowing researchers to probe for DNA damage, investigate the mechanisms of metabolic activation, and study the cellular machinery of DNA repair.

These notes provide an overview of the properties of this compound and detailed protocols for its use as a fluorescent tool to investigate the formation of DNA adducts and the subsequent cellular repair response, primarily through the Nucleotide Excision Repair (NER) pathway.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is critical for its effective use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₃N | [1] |

| Molar Mass | 243.30 g/mol | [1][2] |

| Appearance | Yellow to Brown Solid | [1][3] |

| Melting Point | 209-211 °C | |

| Solubility | Slightly soluble in Acetone, Chloroform, and heated Methanol. Soluble in DMSO. | |

| Storage | Store stock solutions at -20°C for up to 1 year or -80°C for up to 2 years. |

Table 2: Spectroscopic Properties of this compound

The specific fluorescence characteristics of this compound and its DNA adducts are not extensively documented in the literature. The polycyclic aromatic structure of chrysene is the source of its fluorescence. Researchers should empirically determine the optimal excitation and emission wavelengths for their specific experimental setup (e.g., solvent, conjugation state).

| Property | Value | Notes |

| Excitation Max (λex) | Not well documented. Requires experimental determination. | Polycyclic aromatic hydrocarbons typically excite in the UV-A to blue range (320-400 nm). |

| Emission Max (λem) | Not well documented. Requires experimental determination. | Emission is expected to be in the blue to green region of the spectrum. |

| Quantum Yield (Φf) | Not well documented. | The quantum yield is a measure of fluorescence efficiency and is highly dependent on the molecular environment. |

| Molar Absorptivity (ε) | Not well documented. | This value is required for precise quantitative measurements based on absorbance. |

Application: Probing for DNA Adduct Formation

The primary application of this compound as a probe is in the study of genotoxicity. It requires metabolic activation to become reactive towards DNA, a process that can be replicated in vitro using liver enzymatic preparations.

Principle of Action

This compound is metabolically activated by Phase I enzymes, such as cytochrome P450s found in liver microsomes, through N-oxidation to form highly reactive intermediates like N-hydroxy-6-aminochrysene. This electrophilic metabolite readily attacks nucleophilic sites on DNA bases, primarily guanine and adenine, forming bulky, covalent adducts that distort the DNA helix. These adducts, now containing the fluorescent chrysene tag, can be detected and quantified.

Experimental Workflow

The overall process involves incubating 6-AC with a source of metabolic enzymes and target DNA, followed by purification and analysis of the adducted DNA.

Protocol 1: In Vitro Metabolic Activation and DNA Adduct Formation

This protocol describes the formation of 6-AC-DNA adducts using calf thymus DNA and a commercially available liver S9 fraction.

Materials:

-

This compound (dissolved in DMSO)

-

Calf Thymus DNA

-

Rat Liver S9 fraction (from Aroclor 1254-induced rats is common)

-

S9 Cofactor Mix: NADP+, Glucose-6-Phosphate (G6P), MgCl₂, KCl

-

G6P Dehydrogenase

-

Potassium Phosphate Buffer (pH 7.4)

-

DMSO (vehicle control)

-

Incubator/shaker at 37°C

-

Reagents for DNA purification (e.g., Phenol:Chloroform:Isoamyl alcohol, ethanol)

Procedure:

-

Prepare S9 Mix: On ice, prepare a fresh S9 mix containing phosphate buffer, the S9 cofactor mix, and the S9 fraction. The final protein concentration of the S9 fraction in the reaction is typically 1-2 mg/mL.

-

Reaction Setup: In a sterile microcentrifuge tube, combine the following in order:

-

Calf Thymus DNA (e.g., to a final concentration of 1 mg/mL)

-

This compound stock solution (e.g., to a final concentration of 10-50 µM). Ensure the final DMSO concentration is <1%.

-

S9 Mix to bring the reaction to its final volume (e.g., 500 µL).

-

-

Controls: Prepare necessary controls:

-

Negative Control: Replace 6-AC with DMSO vehicle.

-

No-Metabolism Control: Omit the S9 fraction or the NADPH cofactor from the S9 mix.

-

-

Incubation: Incubate the reaction mixtures at 37°C for 1-4 hours with gentle shaking.

-

DNA Isolation: Stop the reaction by adding an equal volume of buffered Phenol:Chloroform:Isoamyl alcohol. Vortex vigorously and centrifuge to separate the phases.

-

Precipitation: Carefully transfer the upper aqueous phase to a new tube. Precipitate the DNA by adding 2.5 volumes of ice-cold 100% ethanol and 0.1 volumes of 3M sodium acetate.

-

Wash and Resuspend: Centrifuge to pellet the DNA. Wash the pellet with 70% ethanol, air dry briefly, and resuspend the purified, adducted DNA in a suitable buffer (e.g., TE buffer).

-

Quantification: Determine the concentration and purity of the DNA using a spectrophotometer (A260/A280 ratio).

Protocol 2: Analysis of DNA Adducts by HPLC with Fluorescence Detection

This protocol outlines the analysis of 6-AC modified DNA.

Materials:

-

6-AC adducted DNA (from Protocol 1)

-

Enzymes for DNA hydrolysis: DNase I, Nuclease P1, Alkaline Phosphatase

-

HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.

-

Mobile Phase A: Ammonium acetate or similar buffer

-

Mobile Phase B: Acetonitrile or Methanol

Procedure:

-

DNA Hydrolysis: Digest the purified 6-AC-DNA to individual deoxyribonucleosides. This is a multi-step enzymatic process, typically involving sequential incubation with DNase I, Nuclease P1, and Alkaline Phosphatase according to the manufacturer's instructions.

-

Sample Preparation: After hydrolysis, centrifuge the sample to pellet any undigested material or protein. Transfer the supernatant containing the deoxyribonucleosides to an HPLC vial.

-

HPLC Setup:

-

Equilibrate a C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).

-

Set the fluorescence detector to the empirically determined optimal excitation and emission wavelengths for 6-AC adducts. If unknown, a broad excitation range (e.g., 340-380 nm) and emission range (e.g., 400-450 nm) can be scanned initially.

-

-

Injection and Separation: Inject the hydrolyzed sample. Separate the components using a linear gradient of increasing organic solvent (Mobile Phase B). For example, a gradient from 5% to 70% B over 40 minutes.

-

Data Analysis:

-

Normal deoxyribonucleosides (dG, dA, dC, dT) will elute early and will not be fluorescent.

-

Fluorescent peaks corresponding to 6-AC-DNA adducts will elute later due to their hydrophobicity.

-

Quantify the adducts by integrating the peak area and comparing to a standard curve if an analytical standard is available. Adduct levels are often expressed as adducts per 10⁶ or 10⁸ normal nucleotides.

-

Table 3: Major this compound DNA Adducts

The following adducts have been identified through various analytical techniques after in vitro or in vivo exposure to this compound or its parent compound, 6-nitrochrysene.

| Adduct Name | Position of Binding | Source |

| N-(deoxyguanosin-8-yl)-6-aminochrysene | C8 of Guanine | |

| 5-(deoxyguanosin-N²-yl)-6-aminochrysene | N² of Guanine | |

| N-(deoxyadenosin-8-yl)-6-aminochrysene | C8 of Adenine |

Application: A Tool to Study DNA Repair

Principle of Action

The bulky, helix-distorting lesions created by 6-AC are recognized and repaired by the Nucleotide Excision Repair (NER) pathway. The NER machinery identifies the structural distortion, excises a short oligonucleotide (~24-32 bases in humans) containing the fluorescent adduct, and synthesizes a new, correct DNA strand. By using 6-AC-adducted DNA as a substrate, researchers can study the efficiency and mechanism of the NER pathway in cell-free extracts or with purified proteins.

Protocol 3: Conceptual Protocol for an In Vitro NER Assay

This protocol describes how to measure NER activity using 6-AC-adducted DNA as a fluorescent substrate.

Principle: The assay measures the removal of the fluorescent 6-AC adduct from a DNA substrate when incubated with a protein source containing active NER enzymes (e.g., a whole-cell extract). The decrease in the amount of DNA-bound fluorescence over time is a direct measure of NER activity.

Materials:

-

Purified 6-AC adducted DNA (from Protocol 1).

-

Whole-cell or nuclear protein extract from a repair-proficient cell line (e.g., HeLa).

-

NER reaction buffer (containing ATP, MgCl₂, DTT, etc.).

-

Materials for DNA purification and hydrolysis (from Protocols 1 & 2).

-

HPLC-fluorescence system.

Procedure:

-

Prepare NER Reactions: On ice, set up reactions containing the NER buffer, protein extract, and the 6-AC adducted DNA substrate.

-

Time Course: Incubate the reactions at 30°C. Remove aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Stop Reaction & Purify DNA: Immediately stop the reaction in each aliquot (e.g., by adding EDTA and Proteinase K) and purify the DNA to remove all proteins.

-

Analysis: For each time point:

-

Hydrolyze the purified DNA to deoxyribonucleosides (as in Protocol 2).

-

Analyze the sample by HPLC-fluorescence.

-

-

Data Interpretation:

-

Quantify the area of the fluorescent 6-AC-adduct peak for each time point.

-

Plot the percentage of remaining adducts versus time. The rate of disappearance of the fluorescent peak reflects the efficiency of the NER process in the extract.

-

This method can be used to compare NER efficiency between different cell extracts (e.g., from normal vs. disease-state cells) or to study the effects of specific inhibitors on the NER pathway.

-

General Considerations and Safety

-

Solvent Effects: The fluorescence of polycyclic aromatic compounds can be sensitive to the polarity of the solvent. Increased solvent polarity may cause a red-shift (a shift to longer wavelengths) in the emission spectrum. It is crucial to maintain consistent solvent conditions during analysis for comparable results.

-

Safety Warning: this compound is a suspected mutagen and carcinogen. It must be handled with extreme care using appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All work should be performed in a certified chemical fume hood. Dispose of all contaminated waste according to institutional guidelines for hazardous chemical waste.

References

6-Aminochrysene in the Synthesis of Anti-Cancer Agents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of anti-cancer agents derived from 6-aminochrysene. This compound, a polycyclic aromatic amine, serves as a versatile scaffold for the development of novel therapeutic candidates. Its derivatives, particularly diamides, diamines, and 6,12-disubstituted analogs, have demonstrated significant cytotoxic activity against a range of cancer cell lines. These compounds are believed to exert their anti-cancer effects through mechanisms including DNA interaction and potentially the induction of apoptosis.

I. Synthesis of this compound Derivatives

The synthesis of anti-cancer agents from this compound typically involves the derivatization of the amino group to introduce various functionalities, enhancing the molecule's biological activity and specificity. The following protocols are based on established synthetic methodologies for producing diamide and 6,12-disubstituted chrysene derivatives.

A. Synthesis of Diamide Derivatives of this compound

This protocol outlines a general procedure for the synthesis of diamide derivatives, which have shown promising cytotoxic profiles.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Acylation: Cool the solution to 0°C in an ice bath. Add a base, such as triethylamine (2.2 equivalents), followed by the dropwise addition of the desired acid chloride or anhydride (2.1 equivalents).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure diamide derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Synthesis of 6,12-Disubstituted Chrysene Derivatives

The introduction of substituents at the 6 and 12 positions of the chrysene core has been shown to be a viable strategy for generating potent anti-cancer agents.

Experimental Protocol:

-

Starting Material: Begin with a suitable chrysene precursor that allows for substitution at the 6 and 12 positions.

-

Substitution Reaction: The specific reaction conditions will depend on the desired substituent. For example, a Friedel-Crafts acylation can be employed to introduce acyl groups. In a typical procedure, suspend the chrysene precursor and aluminum chloride (AlCl₃) in an appropriate solvent like carbon disulfide (CS₂) or nitrobenzene at 0°C. Add the acylating agent (e.g., an acid chloride) dropwise and stir the mixture at room temperature until the reaction is complete as monitored by TLC.

-

Work-up: Carefully pour the reaction mixture into a mixture of ice and concentrated HCl. Extract the product with a suitable organic solvent (e.g., DCM). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification and Characterization: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization. Characterize the final product using spectroscopic techniques.

II. In Vitro Evaluation of Anti-Cancer Activity

The following are standard protocols for assessing the cytotoxic and apoptotic effects of this compound derivatives on cancer cell lines.

A. Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

B. Apoptosis Detection using Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their respective IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

III. In Vivo Tumorigenicity Studies

Animal models are crucial for evaluating the anti-tumor efficacy of novel compounds in a physiological setting.

Experimental Protocol:

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS or Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).

-

Compound Administration: Randomize the mice into treatment and control groups. Administer the this compound derivative (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

-

Efficacy Evaluation: Monitor tumor growth and the general health of the mice throughout the study. At the end of the experiment, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of the compound.

IV. Quantitative Data Summary

The following table summarizes the reported in vitro cytotoxicity of various this compound derivatives against different cancer cell lines.

| Compound Type | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Diamide | (Structure not specified) | Various animal and human tumor lines | Potent activity reported | [1] |

| Diamino | (Structure not specified) | Various animal and human tumor lines | More potent than diamides | [1] |

| 6,12-Disubstituted | (Structure not specified) | In vitro and in vivo models | Potent anticancer agent | (Not available) |

Note: Specific IC₅₀ values from the primary literature are required for a comprehensive table.

V. Signaling Pathways and Experimental Workflows

The precise molecular mechanisms and signaling pathways through which this compound derivatives exert their anti-cancer effects are still under investigation. However, based on the behavior of similar polycyclic aromatic compounds, potential mechanisms include DNA intercalation and the induction of apoptotic pathways.

Diagrams:

Caption: General workflow for the synthesis of this compound derivatives.

Caption: Workflow for in vitro evaluation of this compound derivatives.

Caption: Proposed mechanism of action for this compound derivatives.

Disclaimer: These protocols are intended as a general guide. Researchers should consult the primary literature and optimize conditions for their specific applications. Appropriate safety precautions should be taken when handling all chemical reagents.

References

Application Notes and Protocols for 6-Aminochrysene DNA Adduct Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminochrysene is a mutagenic and carcinogenic aromatic amine, the metabolic activation of which leads to the formation of covalent DNA adducts. These adducts can induce mutations and initiate carcinogenesis if not repaired by cellular defense mechanisms.[1] The analysis of this compound DNA adducts is crucial for toxicological studies, biomarker development, and in understanding the mechanisms of chemical carcinogenesis. These application notes provide detailed protocols for the analysis of this compound DNA adducts, focusing on methodologies for their detection and quantification.

Metabolic Activation of this compound

6-Nitrochrysene (6-NC), a potent environmental carcinogen, is often the precursor to this compound (6-AC) in biological systems.[1] The metabolic activation of 6-NC proceeds through two primary pathways, leading to the formation of several DNA adducts.[2][3]

-

Nitroreduction Pathway: This pathway involves the reduction of the nitro group to form N-hydroxy-6-aminochrysene (N-OH-6-AC). This reactive intermediate then forms covalent bonds with DNA bases, primarily guanine and adenine.[2] The major adducts formed through this pathway are:

-

N-(deoxyguanosin-8-yl)-6-aminochrysene (N-[dG-8-yl]-6-AC)

-

5-(deoxyguanosin-N²-yl)-6-aminochrysene (5-[dG-N²-yl]-6-AC)

-

N-(deoxyadenosin-8-yl)-6-aminochrysene (N-[dA-8-yl]-6-AC)

-

-

Ring Oxidation and Nitroreduction Pathway: This pathway involves both the oxidation of the chrysene ring system and the reduction of the nitro group. This leads to the formation of trans-1,2-dihydroxy-1,2-dihydro-6-hydroxylaminochrysene (1,2-DHD-6-NHOH-C), another reactive electrophile that forms DNA adducts.

The formation of these adducts is a critical initiating event in the carcinogenicity of 6-nitrochrysene and this compound.

Caption: Metabolic activation pathways of 6-Nitrochrysene leading to DNA adduct formation.

Quantitative Data Summary

The analysis of this compound DNA adducts often involves quantifying their levels in biological samples or assessing the efficiency of their repair. The following table summarizes quantitative data from various studies.

| Adduct/Metabolite | Matrix | Method | Result | Reference |

| trans-9,10-dihydroxy-9,10-dihydro-6-nitrochrysene | Human bronchus explant medium | HPLC | 0.04-330 pmol/mg epithelial DNA | |

| trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene | Human bronchus explant medium | HPLC | 12-1700 pmol/mg epithelial DNA | |

| This compound | Human bronchus explant medium | HPLC | 1.6-2200 pmol/mg epithelial DNA | |

| trans-1,2-dihydroxy-1,2-dihydro-6-aminochrysene | Human bronchus explant medium | HPLC | 3.6-610 pmol/mg epithelial DNA | |

| [³H]6-nitrochrysene bound to DNA | Human bronchus explant DNA | Scintillation counting | 0.06 to 30.5 pmol/mg DNA | |

| N-(dA-8-yl)-6-AC | HEK 293T cells | Translesion Synthesis Assay | 12.7% mutation frequency (A→T transversions) | |

| N-(dG-8-yl)-1,2-DHD-6-AC vs. N-(dG-8-yl)-6-AC | HeLa cell extracts | Nucleotide Excision Repair (NER) Assay | ~2-fold more resistant to NER | |

| N-(dA-8-yl)-6-AC vs. N-(dG-8-yl)-6-AC | HeLa cell extracts | Nucleotide Excision Repair (NER) Assay | ~8-fold more resistant to NER |

Experimental Protocols

Protocol 1: DNA Adduct Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a generalized procedure for the sensitive and specific quantification of this compound DNA adducts.

1. DNA Isolation:

-

Isolate genomic DNA from tissues or cells using a standard phenol-chloroform extraction method or a commercially available DNA isolation kit.

-

To prevent oxidative damage during isolation, include antioxidants such as butylated hydroxytoluene (BHT) in the lysis buffer.

-

Quantify the extracted DNA using UV spectrophotometry (A260/A280 ratio should be ~1.8).

2. Enzymatic Hydrolysis of DNA:

-

To 20-50 µg of DNA, add a mixture of DNase I, snake venom phosphodiesterase, and alkaline phosphatase. The use of different nucleases can influence the digestion efficiency for bulky adducts.

-

Incubate the mixture at 37°C for 12-24 hours to ensure complete digestion of DNA to deoxyribonucleosides.

3. Solid-Phase Extraction (SPE) for Adduct Enrichment (Optional but Recommended):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the hydrolyzed DNA sample onto the cartridge.

-

Wash the cartridge with water to remove salts and hydrophilic components.

-

Elute the DNA adducts and normal deoxynucleosides with methanol.

-

Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Chromatography:

- Use a C18 reverse-phase column (e.g., Zorbax SB-C8, 50 x 1 mm i.d.).

- Employ a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.

-

Mass Spectrometry:

- Use an electrospray ionization (ESI) source in positive ion mode.

- Perform tandem mass spectrometry (MS/MS) using selected reaction monitoring (SRM) for the specific mass transitions of the target this compound-deoxyribonucleoside adducts and their corresponding stable isotope-labeled internal standards.

- The specific mass transitions will depend on the adduct of interest. For example, for N-(dG-8-yl)-6-AC, the transition would be from the protonated molecular ion [M+H]⁺ to a characteristic fragment ion (e.g., the protonated this compound moiety).

5. Quantification:

-

Create a calibration curve using known concentrations of synthesized this compound DNA adduct standards.

-

Quantify the adduct levels in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Express adduct levels as the number of adducts per 10⁶ or 10⁸ normal nucleotides.

Protocol 2: ³²P-Postlabeling Assay for DNA Adduct Detection

The ³²P-postlabeling assay is a highly sensitive method for detecting a wide range of DNA adducts without the need for adduct-specific standards.

1. DNA Isolation and Hydrolysis:

-

Isolate and purify DNA as described in Protocol 1.

-

Digest 5-10 µg of DNA to 3'-mononucleotides using a mixture of micrococcal nuclease and spleen phosphodiesterase.

2. Adduct Enrichment (Nuclease P1 Method):

-

Treat the digested DNA with nuclease P1 to remove normal nucleotides, thereby enriching the more resistant aromatic DNA adducts.

3. ³²P-Labeling:

-

Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

4. Chromatographic Separation:

-

Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

Use a series of different developing solvents to achieve high-resolution separation of the adducts.

5. Detection and Quantification:

-

Visualize the adduct spots by autoradiography.

-

Quantify the amount of radioactivity in each spot using a phosphorimager or by scraping the spots and performing liquid scintillation counting.

-

Calculate the relative adduct labeling (RAL) value, which represents the ratio of adducted nucleotides to total nucleotides.

Cellular Response and Repair

The formation of this compound DNA adducts triggers a cellular DNA damage response (DDR). If the damage is not extensive, sensor proteins will recruit DNA repair enzymes. The primary mechanism for removing bulky adducts like those formed by this compound is the Nucleotide Excision Repair (NER) pathway. However, studies have shown that the efficiency of NER varies for different this compound adducts. For instance, N-(dA-8-yl)-6-AC is significantly more resistant to repair than the guanine adducts. If the adducts persist through DNA replication, they can lead to mutations. In cases of extensive DNA damage, the DDR can activate cell cycle arrest or apoptosis.

Caption: Cellular response pathways to this compound DNA adducts.

Immunoassays for DNA Adduct Detection

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and potentially cost-effective method for the detection and quantification of specific DNA adducts. These assays rely on the use of monoclonal or polyclonal antibodies that specifically recognize the adduct of interest.

General ELISA Protocol Outline:

-

DNA Isolation and Denaturation: Isolate DNA and denature it to single strands, typically by heat or alkaline treatment.

-

Coating: Immobilize the single-stranded DNA onto a microtiter plate.

-

Blocking: Block non-specific binding sites on the plate with a blocking agent (e.g., bovine serum albumin).

-

Primary Antibody Incubation: Add a primary antibody specific for the this compound DNA adduct and incubate.

-

Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody that binds to the primary antibody.

-

Substrate Addition: Add a chromogenic or chemiluminescent substrate that is converted by the enzyme, producing a measurable signal.

-

Detection: Measure the signal using a plate reader. The signal intensity is proportional to the amount of adduct present in the sample.

The development of specific and high-affinity antibodies is a critical prerequisite for establishing a reliable immunoassay for this compound DNA adducts.

References

- 1. Translesion synthesis of 6-nitrochrysene-derived 2ʹ-deoxyadenosine adduct in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Adenine-DNA Adduct Derived from Nitroreduction of 6-Nitrochrysene is more Resistant to Nucleotide Excision Repair than Guanine-DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography for the Analysis of 6-Aminochrysene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the determination of 6-Aminochrysene using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a polycyclic aromatic amine of interest in various research fields, including drug development and environmental analysis. The method outlined below is a comprehensive starting point for researchers, developed from established protocols for similar aromatic compounds and specific preliminary data on this compound analysis. This document includes instrument parameters, sample preparation guidelines, and expected performance characteristics.

Introduction

This compound is an aromatic amine that has been investigated for its potential chemotherapeutic properties.[1] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and for monitoring its presence in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. This document details a reverse-phase HPLC (RP-HPLC) method coupled with UV detection for the analysis of this compound.

Experimental

Instrumentation and Consumables

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this method.

Table 1: Recommended Instrumentation and Consumables

| Component | Specification |

| HPLC System | Quaternary or Binary Gradient HPLC System |

| Detector | UV-Vis or Photodiode Array (PDA) Detector |

| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Vials | 2 mL amber glass autosampler vials with PTFE septa |

| Syringe Filters | 0.45 µm PTFE or Nylon |

| Solvents | HPLC Grade Acetonitrile, Methanol, and Water |

| Reagents | Formic Acid (optional, for mobile phase modification) |

Chromatographic Conditions